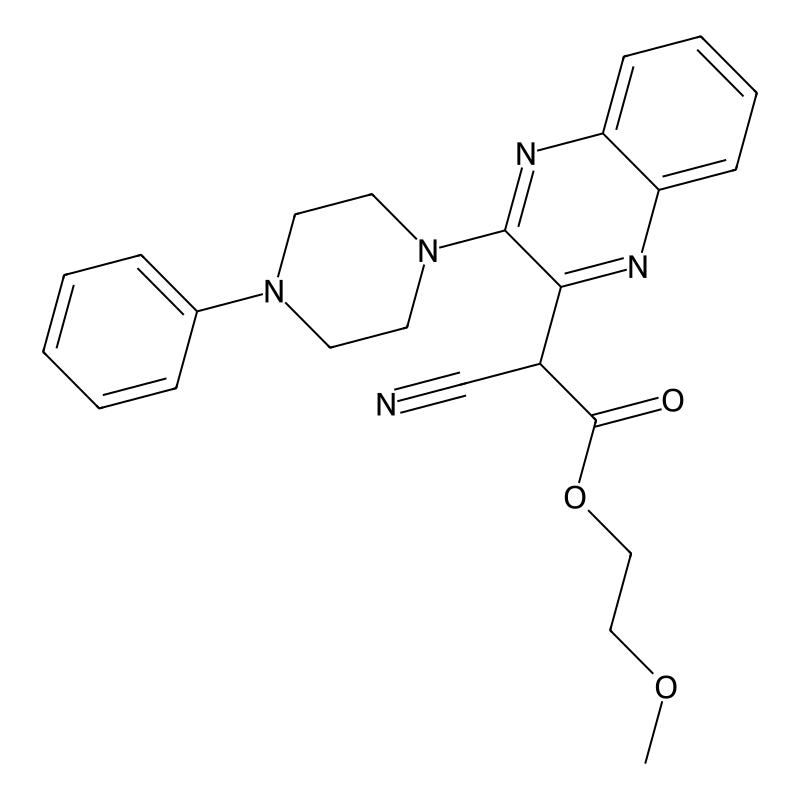

2-Methoxyethyl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Currently Available Information:

Possible Research Areas:

Due to the structural features of the molecule, some potential research areas can be hypothesized:

- Kinase Inhibitors: The cyanoacetate group and the quinoxalin ring system are common motifs found in known kinase inhibitors. Research could explore if this molecule has inhibitory activity against specific kinases [].

- Antimicrobial Agents: The presence of the phenylpiperazine group suggests a possible avenue for research into antimicrobial properties [].

2-Methoxyethyl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate is a synthetic organic compound characterized by its complex structure, which includes a quinoxaline core and a piperazine moiety. Its molecular formula is and it has a molecular weight of approximately 499.49 g/mol. The compound features a cyano group and an acetate functional group, which contribute to its chemical reactivity and potential biological activity.

- Nucleophilic substitutions: The cyano group can act as a leaving group in nucleophilic substitution reactions.

- Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

- Reductive reactions: The cyano group can be reduced to an amine, altering the compound's biological properties.

The synthesis of 2-methoxyethyl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate can involve several steps:

- Formation of the quinoxaline core: This may be achieved through cyclization reactions involving appropriate precursors.

- Piperazine attachment: The piperazine moiety can be introduced via nucleophilic substitution or coupling reactions with activated derivatives of quinoxaline.

- Acetylation and cyano introduction: The final steps typically involve introducing the acetate group and the cyano group through acylation and cyanation reactions, respectively.

This compound has potential applications in various fields:

- Pharmaceuticals: Due to its structural features, it could serve as a lead compound for developing new medications targeting neurological disorders or cancers.

- Chemical probes: It may be utilized in biological research to explore mechanisms of action related to its structural components.

Interaction studies involving 2-methoxyethyl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate would typically focus on:

- Protein binding assays: Understanding how the compound interacts with various proteins could provide insights into its mechanism of action.

- Receptor binding studies: Investigating affinities for neurotransmitter receptors (e.g., serotonin or dopamine receptors) could elucidate its potential therapeutic effects.

Similar Compounds

Several compounds share structural similarities with 2-methoxyethyl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate, including:

- 2-Methoxyethyl 2-cyano-N-(4-methylpiperazin-1-yl)acetamide

- Similarity: Contains a piperazine moiety and a cyano group.

- Uniqueness: Different substituents on the piperazine ring may influence biological activity.

- N-(4-fluorophenyl)-N'-(3-pyridyl)urea

- Similarity: Shares a piperazine structure but lacks the quinoxaline component.

- Uniqueness: Exhibits different pharmacological profiles due to structural variations.

- Quinoxaline derivatives with substituted piperazines

- Similarity: Quinoxaline core present in multiple derivatives.

- Uniqueness: Variations in substituents lead to diverse biological activities.